1-Fluoro-3-pentylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Fluoro-3-pentylbenzene involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-pentylbenzene consists of a benzene ring attached to a pentyl group, with a fluorine atom replacing one of the hydrogen atoms.Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis
1-Fluoro-3-pentylbenzene has a molecular weight of 166.24 g/mol . It is a liquid at room temperature .Scientific Research Applications
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Biomedical Field
- Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical .
- They can detect biomolecules or molecular activities within cells through fluorescence signals .
- The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
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Environmental Monitoring
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Food Safety
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Materials Science
- Single-benzene-based fluorophores (SBBFs) have ushered in a new era in materials science .
- They have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .
- The physicochemical properties of SBBFs and their applications provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields .
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Parkinson’s Disease Research
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Analytical Techniques
Safety And Hazards
The safety information for 1-Fluoro-3-pentylbenzene includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-fluoro-3-pentylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCMASGAHPDHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597334 | |
Record name | 1-Fluoro-3-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-pentylbenzene | |
CAS RN |
28593-13-7 | |
Record name | 1-Fluoro-3-pentylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28593-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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